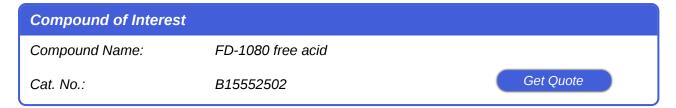


# **Application Notes and Protocols: Combining FD- 1080 Free Acid with Other Imaging Modalities**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1] Its operation within the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging due to reduced photon scattering and minimal tissue autofluorescence.[2][3] The quantum yield of FD-1080 can be significantly enhanced from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), making it a promising candidate for various in vivo imaging applications.[1][4]

The integration of FD-1080-based fluorescence imaging with other modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT) offers a powerful strategy for comprehensive preclinical research. This multimodal approach combines the high sensitivity and real-time feedback of fluorescence imaging with the superior anatomical resolution of MRI and CT, and the quantitative functional information provided by PET.[5] These application notes provide an overview and detailed protocols for utilizing **FD-1080 free acid** in multimodal imaging settings.

### I. FD-1080 in NIR-II Fluorescence Imaging

FD-1080 is exceptionally well-suited for high-resolution imaging of deep-tissue vasculature and tumors.[1][4] Its use in the NIR-II window provides superior clarity and signal-to-background ratios compared to traditional NIR-I imaging.



**Ouantitative Data Summary: FD-1080 Performance** 

Parameter	Value	Condition	Reference
Excitation Wavelength	1064 nm	In vivo	[1][4]
Emission Wavelength	1080 nm	In vivo	[1]
Quantum Yield	0.31%	In ethanol	[3][4]
Quantum Yield	5.94%	Complexed with FBS	[3][4]
Hindlimb Vessel SBR	4.32	1064 nm excitation	[3]
Hindlimb Vessel FWHM	0.47 mm	1064 nm excitation	[3]
Sagittal Sinus FWHM	0.65 mm	1064 nm excitation	[3]
Tissue Penetration	> 5 mm	Phantom study	[3]

SBR: Signal-to-Background Ratio; FWHM: Full Width at Half Maximum

## Experimental Protocol: In Vivo Vascular Imaging with FD-1080

This protocol describes the use of FD-1080 for high-resolution imaging of blood vessels in a mouse model.

#### Materials:

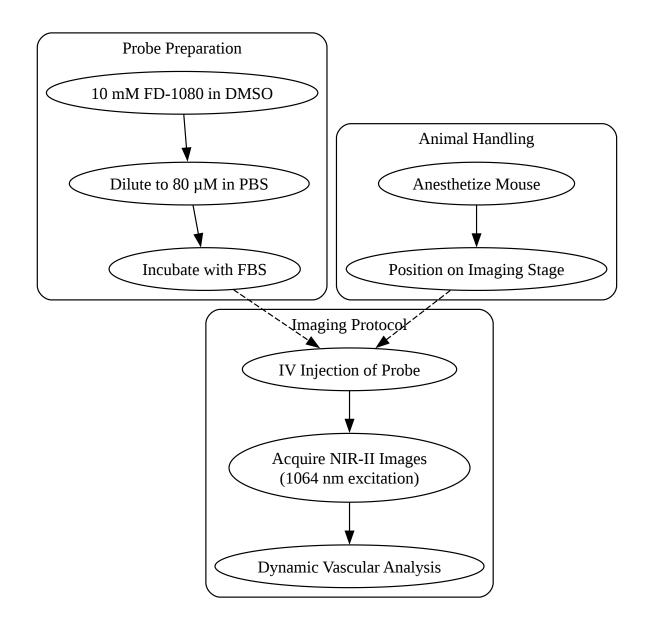
- FD-1080 free acid
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Fetal Bovine Serum (FBS)
- Anesthetic (e.g., isoflurane)
- NIR-II imaging system with a 1064 nm laser and an InGaAs camera



#### Procedure:

- Probe Preparation:
  - Prepare a 10 mM stock solution of FD-1080 in DMSO. Store at -20°C in the dark.
  - For a working solution, dilute the stock solution to 80 μM in sterile PBS.
  - To enhance fluorescence, mix the FD-1080 working solution with an equal volume of FBS and incubate for 30 minutes at room temperature to allow for complex formation.
- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
  - Place the mouse on the imaging stage and maintain its body temperature at 37°C.
- Image Acquisition:
  - Administer 200 μL of the FD-1080-FBS complex solution via intravenous tail vein injection.
    [6]
  - Immediately begin image acquisition using the NIR-II imaging system.
  - Use a 1064 nm laser for excitation and a long-pass filter (e.g., 1100 nm) to collect the emission signal.
  - Acquire images at various time points to observe the dynamic vascular perfusion.





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# II. Combining FD-1080 with Magnetic Resonance Imaging (MRI)

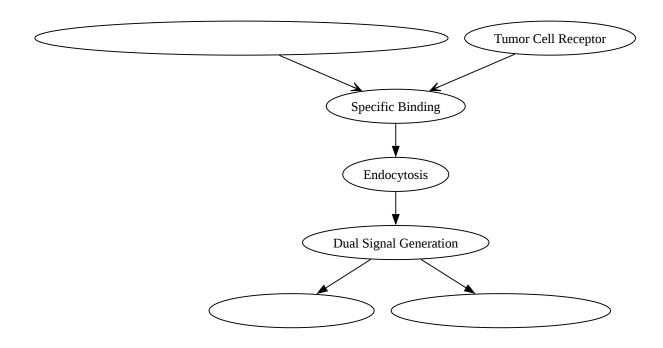
Combining NIR-II fluorescence with MRI provides the high sensitivity of optical imaging with the excellent soft-tissue contrast and anatomical detail of MRI. This can be achieved by



conjugating FD-1080 to an MRI contrast agent, such as a gadolinium chelate or superparamagnetic iron oxide nanoparticles (SPIONs).

## Conceptual Signaling Pathway for a Targeted Dual-Modality Probe

A targeted dual-modality probe can be designed to bind to specific receptors overexpressed on tumor cells.



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## Experimental Protocol: Synthesis of an FD-1080-SPION Conjugate (Conceptual)

This protocol outlines a conceptual method for conjugating FD-1080 to SPIONs for dual-modality imaging.

Materials:



- FD-1080 with a reactive group (e.g., NHS ester or maleimide)
- Amine-functionalized SPIONs
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
- Reaction buffer (e.g., PBS or MES buffer)
- Magnetic separation column

#### Procedure:

- Activate FD-1080: If FD-1080 has a carboxyl group, activate it using EDC/Sulfo-NHS chemistry to form an NHS ester.
- Conjugation:
  - Disperse amine-functionalized SPIONs in the reaction buffer.
  - Add the activated FD-1080 to the SPION suspension.
  - Allow the reaction to proceed for several hours at room temperature with gentle mixing.
- Purification:
  - Purify the FD-1080-SPION conjugates from unreacted FD-1080 using a magnetic separation column.
  - Wash the conjugates multiple times with the reaction buffer.
- Characterization:
  - Confirm conjugation using UV-Vis-NIR spectroscopy to identify the characteristic absorbance peaks of both FD-1080 and SPIONs.
  - Determine the size and morphology of the conjugates using transmission electron microscopy (TEM).



# III. Combining FD-1080 with Positron Emission Tomography (PET)

The combination of NIR-II fluorescence and PET imaging allows for whole-body quantitative imaging with high sensitivity (PET) and high-resolution optical imaging for surgical guidance. This is achieved by labeling an FD-1080-containing probe with a positron-emitting radionuclide (e.g., <sup>68</sup>Ga, <sup>64</sup>Cu, <sup>89</sup>Zr).

## Experimental Protocol: Radiolabeling of a DOTA-conjugated FD-1080 Probe with <sup>68</sup>Ga (Conceptual)

This protocol describes a conceptual method for radiolabeling an FD-1080 probe for PET/NIR-II imaging.

#### Materials:

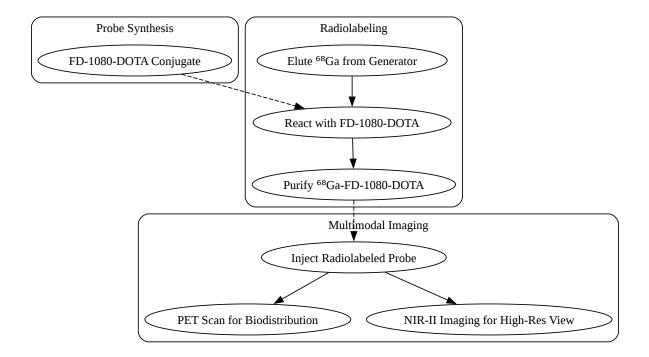
- FD-1080 conjugated to a DOTA chelator
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Reaction buffer (e.g., sodium acetate buffer, pH 4.5)
- C18 Sep-Pak cartridge for purification

#### Procedure:

- Elution of <sup>68</sup>Ga: Elute <sup>68</sup>GaCl₃ from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.1 M HCl.
- Radiolabeling:
  - Add the DOTA-FD-1080 conjugate to the reaction buffer.
  - Add the <sup>68</sup>GaCl₃ eluate to the reaction mixture.
  - Heat the reaction at 95°C for 10-15 minutes.
- Purification:



- Purify the <sup>68</sup>Ga-DOTA-FD-1080 probe using a C18 Sep-Pak cartridge to remove free <sup>68</sup>Ga.
- Quality Control:
  - Determine the radiochemical purity using radio-TLC or radio-HPLC.



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# IV. Combining FD-1080 with Computed Tomography (CT)

While FD-1080 itself is not a CT contrast agent, it can be incorporated into nanoparticles that also contain a CT contrast agent, such as iodine or gold nanoparticles. This combination provides the anatomical context of CT with the high sensitivity of NIR-II fluorescence. The



synthesis of such probes would follow similar principles as for MRI contrast agents, involving the co-encapsulation or conjugation of FD-1080 and the CT contrast agent within a nanocarrier.

### V. Biodistribution and Pharmacokinetics

Understanding the biodistribution and pharmacokinetics of FD-1080 and its conjugates is crucial for interpreting imaging data and for clinical translation. While specific quantitative data for **FD-1080 free acid** is limited in the public domain, data from similar NIR-II probes can provide valuable insights.

Representative Biodistribution of NIR-II Probes in a

**Tumor-Bearing Mouse Model** 

Organ	% Injected Dose per Gram (%ID/g) - Representative Data
Tumor	5 - 15
Liver	10 - 30
Spleen	5 - 15
Kidneys	2 - 10
Lungs	1 - 5
Blood (1h post-injection)	5 - 20

Note: These are representative values for targeted NIR-II probes and can vary significantly based on the probe's size, charge, and targeting moiety.

### **Protocol for Ex Vivo Biodistribution Analysis**

- Image Acquisition: Perform in vivo imaging at desired time points after probe injection.
- Tissue Harvesting: Euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
- Ex Vivo Imaging: Image the excised organs using the NIR-II imaging system to determine the fluorescence intensity in each organ.



- · Quantification:
  - Draw regions of interest (ROIs) around each organ in the images.
  - Measure the average fluorescence intensity within each ROI.
  - Normalize the fluorescence intensity to the weight of the organ to obtain a semiquantitative measure of biodistribution. For more accurate quantification, a standard curve of the probe in tissue homogenates should be used.

### Conclusion

**FD-1080** free acid is a powerful NIR-II fluorophore with significant potential for preclinical imaging. Its combination with other imaging modalities like MRI, PET, and CT through the development of multimodal probes can provide a more comprehensive understanding of biological processes. The protocols and data presented here offer a foundation for researchers to design and execute multimodal imaging studies utilizing the unique properties of FD-1080. Further research into the development and characterization of FD-1080-based multimodal probes will be crucial for their translation into clinical applications.

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